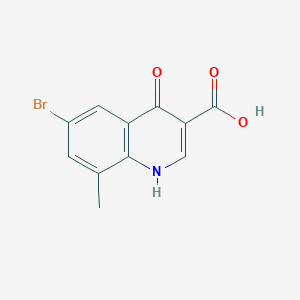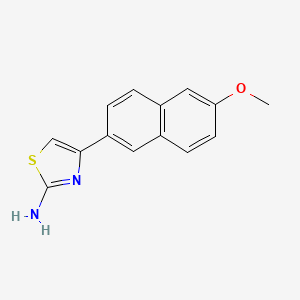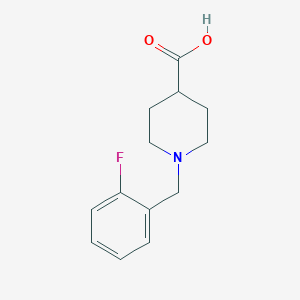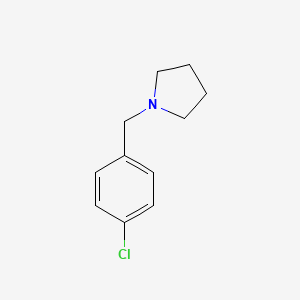![molecular formula C14H11NO2 B1334539 2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2896-23-3](/img/structure/B1334539.png)
2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
描述
2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a fused benzene and isoquinoline ring system with an ethyl group at the 2-position and a dione functionality at the 1,3-positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of 2-ethylbenzaldehyde with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds through a Friedel-Crafts acylation mechanism, followed by cyclization to form the isoquinoline ring system.
Another approach involves the Pomeranz-Fritsch reaction, where 2-ethylbenzylamine is condensed with glyoxal in the presence of an acid catalyst, such as hydrochloric acid (HCl), to form the isoquinoline ring. The resulting intermediate is then oxidized to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further enhance the sustainability of the production process .
化学反应分析
Types of Reactions
2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the dione functionality to dihydroxy or hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and chemical properties .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a DNA intercalator, which can stabilize DNA-topoisomerase II complexes and disrupt DNA replication.
Medicine: It has been investigated for its anticancer properties, particularly in the inhibition of tumor cell proliferation through the PI3K/AKT signaling pathway.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic and optical properties
作用机制
The mechanism of action of 2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with molecular targets such as DNA and enzymes. As a DNA intercalator, the compound inserts itself between DNA base pairs, stabilizing the DNA-topoisomerase II complex and preventing the relegation of cleaved DNA strands. This leads to the accumulation of DNA breaks and ultimately induces cell death in rapidly proliferating tumor cells. Additionally, the compound can inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation .
相似化合物的比较
Similar Compounds
1H-benzo[de]isoquinoline-1,3(2H)-dione: Lacks the ethyl group at the 2-position but shares the same core structure.
2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione: Contains a methyl group instead of an ethyl group at the 2-position.
1,8-naphthalimide: A structurally related compound with similar DNA intercalating properties.
Uniqueness
2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to the presence of the ethyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its ability to interact with specific molecular targets and improve its pharmacokinetic properties .
属性
IUPAC Name |
2-ethylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-2-15-13(16)10-7-3-5-9-6-4-8-11(12(9)10)14(15)17/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATFILGBMGSWTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312569 | |
| Record name | N-Ethyl-1,8-naphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2896-23-3 | |
| Record name | N-Ethyl-1,8-naphthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2896-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-1,8-naphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



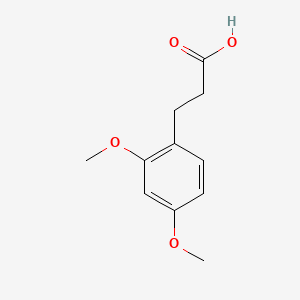
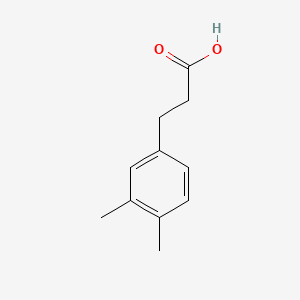
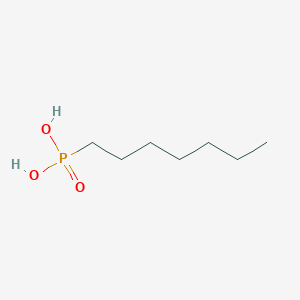
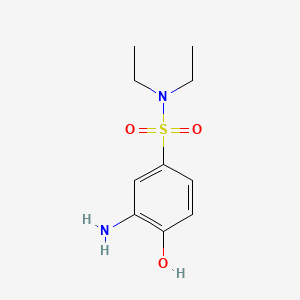
![3-[(4-formylphenoxy)methyl]benzoic Acid](/img/structure/B1334467.png)
![(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone](/img/structure/B1334468.png)

